molecular formula C12H17N3 B2930123 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine CAS No. 338423-42-0

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine

Cat. No.: B2930123
CAS No.: 338423-42-0
M. Wt: 203.289
InChI Key: JPWQMXNHBYJVKR-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine is a benzimidazole derivative known for its potential pharmacological properties. Benzimidazole compounds are widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. Specific reaction conditions, such as the use of acidic or basic catalysts, temperature, and solvent choice, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and scalability. These methods ensure consistent product quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine involves inhibition of specific enzymes and interaction with molecular targets. For instance, it has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response. This inhibition reduces the synthesis of prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit mPGES-1 with high potency differentiates it from other benzimidazole derivatives .

Properties

IUPAC Name

5,6-dimethyl-1-propylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-4-5-15-7-14-12-10(15)6-8(2)9(3)11(12)13/h6-7H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWQMXNHBYJVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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